molecular formula C12H18N6O8 B606922 Dacarbazine citrate CAS No. 64038-56-8

Dacarbazine citrate

Numéro de catalogue: B606922
Numéro CAS: 64038-56-8
Poids moléculaire: 374.31
Clé InChI: UKLSKIDEWQXQJZ-ASTDGNLGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, this compound interferes with the growth of cancer cells, which are eventually destroyed. This compound is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).

Applications De Recherche Scientifique

Malignant Melanoma

Dacarbazine has been extensively studied for its effectiveness against malignant melanoma. In clinical trials, it has demonstrated a response rate of approximately 20% to 30%, with complete remission observed in some patients. The typical dosing regimen involves intravenous administration at 200 to 250 mg/m² for five days every three weeks .

Hodgkin's Disease

In the treatment of Hodgkin's disease, dacarbazine is often used in combination with other drugs such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). The standard dose is 375 mg/m² administered on specific days during the treatment cycle. Studies indicate that this combination therapy improves overall survival rates .

Soft Tissue Sarcomas

Dacarbazine is also utilized for advanced soft tissue sarcomas. It is typically administered at a dose of 250 mg/m² daily for five days in conjunction with doxorubicin every three weeks. Response rates vary but can reach up to 30% in some studies .

Recent Advancements in Drug Delivery

Recent research has focused on improving the delivery mechanisms of dacarbazine to enhance its therapeutic efficacy while minimizing adverse effects. Notable advancements include:

  • Solid Lipid Nanoparticles : A study demonstrated that encapsulating dacarbazine in solid lipid nanoparticles significantly improved drug delivery to melanoma cells while reducing toxicity to healthy tissues. This method showed promising results in preclinical models, indicating enhanced skin permeation and anticancer activity .
  • Laser-Triggered Release Systems : Innovative approaches involving laser-triggered release mechanisms have been explored to optimize dacarbazine therapy. These systems aim to provide localized drug delivery, thereby maximizing therapeutic effects at tumor sites while limiting systemic exposure .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of dacarbazine across different cancer types:

Study TypeCancer TypeTreatment RegimenResponse Rate
Clinical TrialMalignant MelanomaDacarbazine 200 mg/m² for 5 days every 3 weeks20% - 30% complete remission
Clinical TrialHodgkin's DiseaseDacarbazine with ABVD regimenImproved survival rates
Clinical TrialSoft Tissue SarcomasDacarbazine 250 mg/m² daily for 5 daysUp to 30% response rate

These studies highlight the ongoing efforts to refine treatment protocols and improve patient outcomes through tailored chemotherapy regimens.

Propriétés

Numéro CAS

64038-56-8

Formule moléculaire

C12H18N6O8

Poids moléculaire

374.31

Nom IUPAC

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+;

Clé InChI

UKLSKIDEWQXQJZ-ASTDGNLGSA-N

SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dacarbazine citrate;  Dacarbazine citrate;  DTIC citrate;  UNII-9UYU348NIF; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacarbazine citrate
Reactant of Route 2
Reactant of Route 2
Dacarbazine citrate
Reactant of Route 3
Dacarbazine citrate
Reactant of Route 4
Reactant of Route 4
Dacarbazine citrate
Reactant of Route 5
Dacarbazine citrate
Reactant of Route 6
Dacarbazine citrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.